2-Bromo-1-(2,4-dichlorophenyl)propan-1-one

Overview

Description

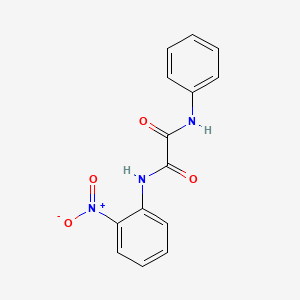

“2-Bromo-1-(2,4-dichlorophenyl)propan-1-one” is an organic compound with the molecular formula C9H7BrCl2O . It is also known as 1-Bromoethyl 3,4-Dichlorophenyl Ketone . This compound is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Bupropion .

Synthesis Analysis

There are many ways to synthesize “2-Bromo-1-(2,4-dichlorophenyl)propan-1-one”. One of the commonly used methods is to react 2,4-dichlorophenylacetone with hydrogen bromide . For specific steps, one can refer to the relevant literature and experimental manual of organic synthetic chemistry .Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(2,4-dichlorophenyl)propan-1-one” consists of one bromine atom and two chlorine atoms . The molecular weight of this compound is 281.96 .Physical And Chemical Properties Analysis

“2-Bromo-1-(2,4-dichlorophenyl)propan-1-one” appears as a colorless or slightly yellow crystal or crystalline powder . It has a melting point of about 80-82 degrees Celsius and a boiling point of about 260-261 degrees Celsius . This compound is soluble in organic solvents, such as ether and benzene, but almost insoluble in water .Scientific Research Applications

Computational Study of Nucleophilic Substitution Reactions

Researchers Erdogan and Erdoğan (2019) investigated the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one. They used Density Functional Theory (DFT) calculations to analyze the chemical species involved in these reactions, offering insights into the behavior of these compounds at a molecular level (Erdogan & Erdoğan, 2019).

Crystallographic Study of Brominated Phenyl Compounds

The work of Butcher et al. (2007) focused on the crystallographic analysis of molecules like (2E)‐3‐(2‐Bromo‐5‐methoxyphenyl)‐1‐(2,4‐dichlorophenyl)prop‐2‐en‐1‐one. They examined the angles and orientations of different groups within these molecules, contributing to the understanding of their structural properties (Butcher et al., 2007).

Synthesis and Crystal Structures of Chalcone Derivatives

Salian et al. (2018) synthesized chalcone derivatives including (2E)-1-(4-2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. They characterized these compounds using techniques like FT-IR, X-ray diffraction, and Hirshfeld surface analysis. This research contributes to the understanding of the synthesis and structural properties of such compounds (Salian et al., 2018).

Antibacterial Properties

Dickens et al. (1991) identified 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one as a potent antibacterial agent. They designed a compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan++ +-1-one, intended to act as a pro-drug, releasing lethal species specifically within the target anaerobic bacterial cell (Dickens et al., 1991).

Studies on Isobenzofurans

Faragher and Gilchrist (1976) conducted studies on the generation and interception of isobenzofurans from 2-(α-bromoalkyl)benzophenones. They provided insights into the mechanism of how these compounds, including those with 2,4-dichlorophenyl groups, react under certain conditions, contributing to the field of organic synthesis (Faragher & Gilchrist, 1976).

Catalytic Polymerization Studies

Miyakoshi, Yokoyama, and Yokozawa (2005) explored the mechanism of chain-growth polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene with Ni(dppp)Cl2. This study, involving compounds related to 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one, contributes significantly to understanding the catalytic processes in polymer synthesis and their molecular dynamics (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Safety and Hazards

“2-Bromo-1-(2,4-dichlorophenyl)propan-1-one” should be handled and stored with care to prevent contact with skin and inhalation of dust or gas . It should be kept away from fire and oxidant to avoid fire or explosion . Protective gloves and goggles should be worn during use to ensure good ventilation in the laboratory . In the case of accidental contact, the affected area should be immediately flushed with plenty of water and medical help should be sought .

properties

IUPAC Name |

2-bromo-1-(2,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHLBMVGQBPSMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B3306563.png)

![2-Chloro-7-nitrobenzo[d]oxazole](/img/structure/B3306593.png)